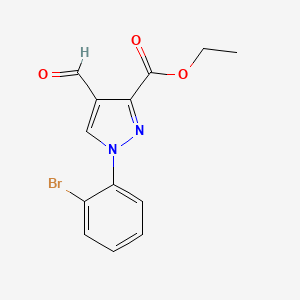
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a 4-fluoro-2-methylphenyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a 4-fluoro-2-methylbenzyl halide in the presence of a Lewis acid catalyst.
Addition of the methanol group: The final step involves the reduction of a carbonyl precursor to introduce the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde.
Reduction: Formation of (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol.
Substitution: Formation of (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol or (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol involves its interaction with specific molecular targets. The furan ring and the fluoro-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde
- (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol
- (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol
- (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol
Uniqueness
(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is unique due to the presence of the fluoro-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the methanol group also provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H11FO2 |
|---|---|
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
[5-(4-fluoro-2-methylphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H11FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
ISPDHVVJBNOUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


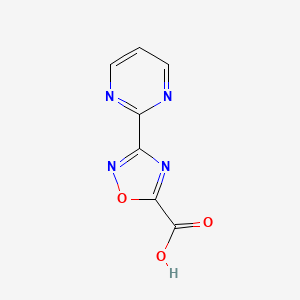
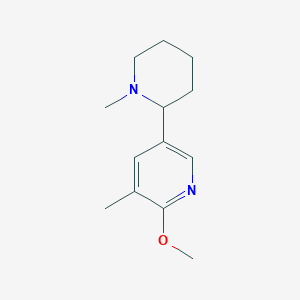
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)

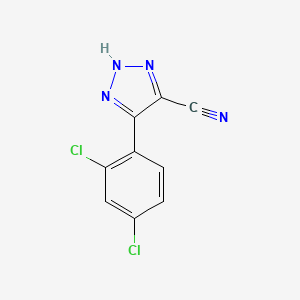




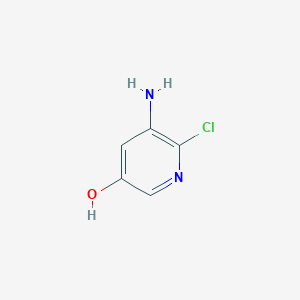
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)


